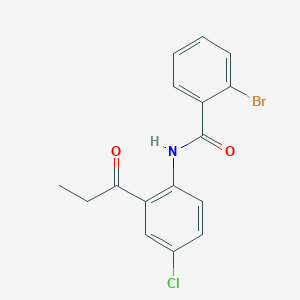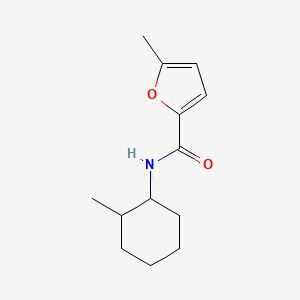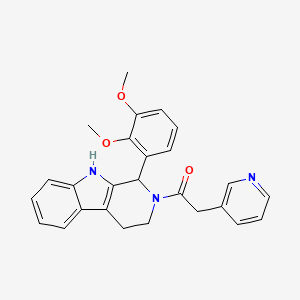
2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide is an organic compound with the molecular formula C16H13BrClNO2. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a propanoyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Propanoylation: The attachment of a propanoyl group to the benzene ring.
Amidation: The formation of the benzamide structure by reacting the intermediate with an amine.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the propanoyl group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological processes and chemical reactions, making it a valuable compound in research.
相似化合物的比较
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure but lacks the propanoyl group.
Benzamide, 2-bromo-: Similar structure but lacks the chlorine and propanoyl groups.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Similar structure but contains a fluorine atom instead of chlorine.
Uniqueness
2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide is unique due to the combination of bromine, chlorine, and propanoyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-bromo-N-(4-chloro-2-propanoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c1-2-15(20)12-9-10(18)7-8-14(12)19-16(21)11-5-3-4-6-13(11)17/h3-9H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMHBONBUSYQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B6093661.png)
![N-[1-(3-isoxazolyl)ethyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6093665.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6093686.png)
![methyl 2-[(3-isoxazolylmethyl)thio]-3-methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B6093691.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6093699.png)
![N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(5-quinolinylmethyl)acetamide](/img/structure/B6093711.png)
![1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6093718.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6093723.png)
![{3-(3-phenylpropyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6093726.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6093730.png)
![2-[4-[[(E)-1-(2-hydroxyphenyl)ethylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol](/img/structure/B6093741.png)
![2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6093747.png)

